molecular formula C13H17N2S2+ B14655702 Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]- CAS No. 46824-14-0

Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]-

Cat. No.: B14655702
CAS No.: 46824-14-0
M. Wt: 265.4 g/mol
InChI Key: WZNRGEJNRNPIRW-UHFFFAOYSA-N
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Description

Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]- is a heterocyclic compound that contains a thiazole ring. Thiazole rings are notable for their presence in various biologically active molecules, including vitamins and drugs. This compound is characterized by its unique structure, which includes two thiazole rings connected by a propenyl group, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]- typically involves the condensation of appropriate thiazole derivatives under controlled conditions. One common method includes the reaction of 3-ethyl-2-thiazolylidene with a propenyl halide in the presence of a base, such as potassium carbonate, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]- involves its interaction with various molecular targets. The thiazole rings can participate in electron delocalization, which allows the compound to interact with enzymes and receptors in biological systems. This interaction can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]- is unique due to its dual thiazole rings connected by a propenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

46824-14-0

Molecular Formula

C13H17N2S2+

Molecular Weight

265.4 g/mol

IUPAC Name

3-ethyl-2-[3-(3-ethyl-1,3-thiazol-3-ium-2-yl)prop-2-enylidene]-1,3-thiazole

InChI

InChI=1S/C13H17N2S2/c1-3-14-8-10-16-12(14)6-5-7-13-15(4-2)9-11-17-13/h5-11H,3-4H2,1-2H3/q+1

InChI Key

WZNRGEJNRNPIRW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CSC1=CC=CC2=[N+](C=CS2)CC

Origin of Product

United States

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